![molecular formula C11H17NOS B2394830 [1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol CAS No. 170749-88-9](/img/structure/B2394830.png)

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

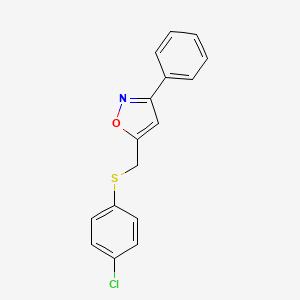

“[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.Scientific Research Applications

Anticancer Properties: Thiophene-based compounds have demonstrated anticancer activity. Researchers could explore the synthesis of derivatives from this compound to develop novel chemotherapeutic agents.

Anti-Inflammatory Effects: The thiophene ring system is associated with anti-inflammatory properties. Investigating the anti-inflammatory potential of this compound could lead to new treatments for inflammatory diseases.

Antimicrobial Agents: Thiophene derivatives often exhibit antimicrobial activity. Researchers might investigate the antibacterial and antifungal effects of “[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol.”

Organic Electronics and Materials Science

Thiophene derivatives play a crucial role in organic electronics and material science. Let’s explore their applications:

Organic Semiconductors: Thiophene-based molecules contribute to the development of organic semiconductors. Researchers could study the electronic properties of this compound for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: Thiophene derivatives find use as corrosion inhibitors in industrial chemistry and material science. Investigating the protective properties of “[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol” could enhance its applicability.

Antihypertensive Properties: Exploring the effects of “[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol” on blood pressure regulation could lead to novel antihypertensive drugs.

Dental Anesthetics: Compounds with thiophene frameworks, such as articaine, are used as dental anesthetics. Investigating the anesthetic properties of this compound could enhance dental care.

properties

IUPAC Name |

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDLXIQEVPMPMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)

![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)

![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)

![3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394765.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2394766.png)

![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)